Ethyl 2,4,5-triethoxybenzoate

Description

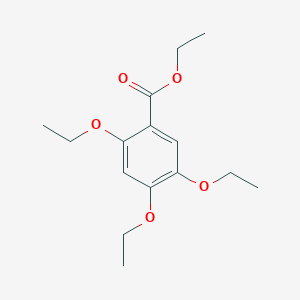

Structure

2D Structure

3D Structure

Properties

CAS No. |

170645-86-0 |

|---|---|

Molecular Formula |

C15H22O5 |

Molecular Weight |

282.33 g/mol |

IUPAC Name |

ethyl 2,4,5-triethoxybenzoate |

InChI |

InChI=1S/C15H22O5/c1-5-17-12-10-14(19-7-3)13(18-6-2)9-11(12)15(16)20-8-4/h9-10H,5-8H2,1-4H3 |

InChI Key |

ZEYJBLYNMNHZGJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(C=C1C(=O)OCC)OCC)OCC |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)OCC)OCC)OCC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Ethyl 2,4,5 Triethoxybenzoate

Retrosynthetic Analysis of the Ethyl 2,4,5-Triethoxybenzoate Core

Retrosynthesis is a powerful tool for deconstructing a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic pathways.

The primary disconnections for this compound involve breaking the ester linkage and the ether bonds.

C(aryl)-O(ether) bond disconnections: This approach focuses on disconnecting the three ethoxy groups from the benzene (B151609) ring, leading back to a polyhydroxybenzoic acid derivative.

C(carbonyl)-O(ester) bond disconnection: This involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2,4,5-triethoxybenzoic acid, and ethanol (B145695). cdnsciencepub.com

Based on the disconnection pathways, the key synthons and precursors can be identified.

Key Synthons: The primary synthons are the 2,4,5-triethoxybenzoyl cation and the ethoxide anion, or the 2,4,5-trihydroxyphenyl cation and the corresponding ethylating agents.

Key Precursors: A crucial precursor is 2,4,5-Triethoxybenzoic acid . ontosight.ai This can be synthesized from simpler starting materials like gallic acid (3,4,5-trihydroxybenzoic acid) through exhaustive ethylation. chula.ac.thacs.org Another important precursor is 1,2,4-trimethoxybenzene , which can be converted to 2,4,5-trimethoxybenzoic acid and subsequently to the target compound. chemicalbook.com The synthesis of related trimethoxybenzoic acids often starts from trihydroxybenzoic acids or other substituted benzene derivatives. acs.org

Esterification Protocols for the Preparation of this compound

Esterification is a key step in the synthesis of this compound, involving the formation of the ethyl ester from the corresponding carboxylic acid.

Direct acid-catalyzed esterification, or Fischer esterification, is a common method for producing esters.

This process typically involves reacting the carboxylic acid (2,4,5-triethoxybenzoic acid) with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is reversible and is driven to completion by removing the water formed during the reaction. A similar approach is used in the synthesis of methyl gallate from gallic acid using methanol (B129727) and sulfuric acid. chula.ac.th

To achieve milder reaction conditions and higher yields, the carboxylic acid can be activated before esterification.

One common method is the conversion of the carboxylic acid to a more reactive acyl chloride. For instance, 2,4,5-trimethoxybenzoic acid can be treated with thionyl chloride to form 2,4,5-trimethoxybenzoyl chloride. google.com This acyl chloride can then readily react with ethanol to yield the corresponding ethyl ester. This method is advantageous as the reaction is generally irreversible.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol.

While not a primary route for the synthesis of this compound from its corresponding acid, it could be employed to synthesize it from another ester of 2,4,5-triethoxybenzoic acid. For example, if mthis compound were available, it could be reacted with an excess of ethanol in the presence of an acid or base catalyst to produce this compound and methanol. This equilibrium-driven reaction would require the removal of methanol to favor the formation of the desired ethyl ester.

Stereo- and Regioselective Synthesis of Advanced Benzoate (B1203000) Analogues

Achieving specific substitution patterns on a benzene ring is a central challenge in organic synthesis. For complex molecules like this compound, where three adjacent alkoxy groups are present alongside a carboxylate, controlling the position of each group—regioselectivity—is paramount.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgresearchgate.net This technique utilizes a directing metalation group (DMG) on the aromatic substrate, which coordinates to an organolithium reagent (typically an alkyllithium like n-BuLi or s-BuLi) and directs deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with a wide range of electrophiles to introduce a new substituent with high precision.

The carboxylate group itself can act as a DMG. organic-chemistry.orgresearchgate.net For instance, unprotected benzoic acid can be deprotonated at the ortho position using reagents like s-BuLi/TMEDA at low temperatures. organic-chemistry.org This approach offers a direct route to ortho-substituted benzoic acids, which are otherwise challenging to prepare. organic-chemistry.org The choice of base and reaction conditions can even influence the site of metalation when multiple directing groups are present, allowing for tunable regioselectivity. organic-chemistry.org In a study on 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA resulted in exclusive deprotonation at the position ortho to the carboxylate, whereas using n-BuLi/t-BuOK reversed the regioselectivity. organic-chemistry.org

This methodology has been successfully applied in the total synthesis of complex natural products, underscoring its utility. researchgate.net For example, a key step in the synthesis of pawhuskin C involved a DoM reaction on a substrate containing multiple potential directing groups to install an aldehyde function at a specific position. researchgate.net

Table 1: Examples of Directed ortho-Metalation for Benzoic Acid Functionalization

| Starting Material | Reagents | Electrophile | Product | Reference |

|---|---|---|---|---|

| 2-Methoxybenzoic Acid | s-BuLi/TMEDA, -78°C | Generic (E+) | 3-Substituted-2-methoxybenzoic acid | organic-chemistry.org |

| 2-Methoxybenzoic Acid | n-BuLi/t-BuOK | Generic (E+) | 6-Substituted-2-methoxybenzoic acid | organic-chemistry.org |

| Neopentyl Benzoates | LDA | B(OMe)3 | Arylboronic Acids | acs.org |

| Benzoic Acid | s-BuLi–TMEDA–THF, –90 °C | (CH3S)2 | 2-(Methylthio)benzoic acid | researchgate.net |

The direct introduction of alkoxy groups onto an aromatic ring via C-H activation is a highly desirable and atom-economical transformation. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for this purpose. researchgate.net These reactions often employ a directing group to guide the catalyst to a specific C-H bond, ensuring high regioselectivity.

For example, palladium(II)-catalyzed ortho-alkoxylation of azobenzene (B91143) derivatives has been demonstrated using various alcohols as the alkoxylating agent. acs.org In this system, the azo group directs the palladium catalyst to the ortho C-H bond, which is then functionalized. acs.org While this example uses an azo directing group, the principle can be extended to other directing groups, including those relevant to benzoate synthesis.

Rhodium catalysts have also been developed for the catalytic SNAr (nucleophilic aromatic substitution) alkoxylation of aryl fluorides, which are typically inert under classical SNAr conditions. sci-hub.senih.gov This method allows for the synthesis of phenyl alkyl ethers from electron-rich and neutral aryl fluorides, expanding the scope of aromatic etherification. sci-hub.se The mechanism is believed to proceed through the formation of a Meisenheimer-type intermediate, which has been isolated and characterized, providing strong evidence for the proposed pathway. sci-hub.se

Table 2: Examples of Catalytic Alkoxylation of Aromatic Compounds

| Substrate | Catalyst/Reagents | Alkoxylating Agent | Key Feature | Reference |

|---|---|---|---|---|

| Azobenzene | Pd(OAc)2 / PhI(OAc)2 | Methanol/Ethanol | Azo-group directed ortho-alkoxylation | acs.org |

| Aryl Fluorides | Rhodium(III) complex | Various alcohols | Catalytic SNAr of inert arenes | sci-hub.se |

| Aromatic Amides | Cobalt-catalyst / Salicylaldehyde | Primary alcohols | 8-aminoquinoline directed C-H alkoxylation | researchgate.net |

Alternative Synthetic Routes to the 2,4,5-Triethoxybenzoyl Framework

Beyond direct functionalization, other synthetic strategies can be employed to construct the core structure of polysubstituted benzoates. These include classical name reactions adapted for new purposes and modern multicomponent approaches that build complexity in a single step.

The Gewald reaction is a multicomponent reaction that classically yields poly-substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While it does not directly produce a benzoate, its principles and products are relevant in broader synthetic pathways. For instance, the synthesis of the pharmaceutical olanzapine (B1677200) begins with a Gewald reaction to form a substituted 2-aminothiophene, which then undergoes further reactions, including coupling with an aromatic compound like ethyl benzoate. google.com

The reaction proceeds via an initial Knoevenagel condensation, followed by sulfur addition and cyclization. wikipedia.org The versatility of the Gewald reaction has been enhanced through various modifications, including the use of microwave irradiation to improve yields and reduce reaction times, and mechanochemistry to enable solvent-free conditions. wikipedia.orgmdpi.com The substituted aminothiophenes produced are versatile intermediates that can be further elaborated, potentially leading to precursors for complex aromatic systems.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. tcichemicals.comnih.gov This approach is prized for its atom economy, reduction of waste, and ability to rapidly generate molecular complexity. tcichemicals.comresearchgate.net

Several MCRs can be envisioned or have been developed for the synthesis of highly substituted aromatic rings. For example, a novel multi-component cascade reaction was developed to construct highly functionalized bipyrimidine derivatives from 3-formyl-chromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides. rsc.org While not producing a simple benzoate, this demonstrates the power of MCRs in building complex, substituted ring systems in a single pot through the formation of multiple new bonds. rsc.org The development of new MCRs remains an active area of research, with the potential to create novel pathways to structures like this compound. mdpi.combeilstein-journals.org

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is crucial for maximizing the yield, purity, and efficiency of any chemical synthesis. This involves systematically varying parameters such as temperature, solvent, catalyst type and loading, and reaction time. nih.govresearchgate.net

For esterification reactions, key variables include temperature and the ratio of alcohol to the carboxylic acid. researchgate.net In a study on the synthesis of ethyl 2,4-dioxo-4-arylbutanoates via the reaction of diethyl oxalate (B1200264) with acetophenones, the reaction mixture was heated to 80 °C after an initial stirring period to drive the reaction to completion. ut.ac.ir

Process intensification aims to make chemical processes safer, more efficient, and more sustainable. Techniques like microwave-assisted synthesis have been shown to significantly reduce reaction times and, in some cases, improve yields for reactions like the Gewald synthesis and the preparation of oxazoline (B21484) derivatives. wikipedia.orgnih.gov For example, in the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates, optimizing the temperature to 130 °C and the time to 20 minutes under microwave heating was critical to achieving a 71% yield. nih.gov Similarly, large-scale syntheses often require careful optimization of catalyst loading to balance reaction rate and cost. orgsyn.org

Table 3: Optimization Parameters for Synthesis

| Reaction Type | Parameter Optimized | Observation | Reference |

|---|---|---|---|

| Ring Expansion of Aziridines | Temperature & Time (Microwave) | Yield increased from 41% at 110°C to 71% at 130°C (20 min). | nih.gov |

| Esterification of Lauric Acid | Temperature & Ethanol/Water Ratio | Increasing temperature and reducing water content significantly improved conversion. | researchgate.net |

| Henry Reaction | Solvent & Catalyst Loading | Diethyl ether improved enantioselectivity; 2-propanol improved chemical yield. | researchgate.net |

| Addition to Alkynes | Catalyst Loading & Temperature | Low catalyst loading (0.05 mol%) required higher temperatures for good functional group tolerance. | orgsyn.org |

Microwave-Assisted Synthesis of Benzoate Esters

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The direct interaction of microwave irradiation with polar molecules leads to rapid and uniform heating, often resulting in significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. ppublishing.orgsigmaaldrich.com

A plausible and efficient microwave-assisted route to this compound involves the Fischer esterification of 2,4,5-triethoxybenzoic acid with ethanol. This method leverages the ability of microwaves to overcome the equilibrium limitations of esterification in a sealed-vessel environment, where temperatures can be raised above the boiling point of the solvent. usm.myusm.my

Illustrative Microwave-Assisted Esterification of a Substituted Benzoic Acid

While specific literature on the microwave-assisted synthesis of this compound is not available, the synthesis of a structurally related compound, ethyl-4-fluoro-3-nitrobenzoate, provides a well-documented example of this methodology. usm.myusm.my In a typical procedure, the substituted benzoic acid is combined with an excess of the alcohol (in this case, ethanol) and a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture is then subjected to microwave irradiation in a sealed vessel.

The optimization of reaction parameters is crucial for achieving high yields. Key variables include temperature, irradiation time, and the method of catalyst addition. For the synthesis of ethyl-4-fluoro-3-nitrobenzoate, it was found that adding the acid catalyst at specific intervals during the irradiation period helped to overcome the equilibrium limitations of the Fischer esterification. usm.my

Table 1: Optimization of Microwave-Assisted Esterification of 4-fluoro-3-nitrobenzoic acid with Ethanol

| Entry | Temperature (°C) | Total Irradiation Time (min) | Catalyst Addition | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 90 | 15 (3 x 5 min) | Intermittent | 6 | usm.myusm.my |

| 2 | 100 | 15 (3 x 5 min) | Intermittent | 16 | usm.myusm.my |

| 3 | 130 | 15 (3 x 5 min) | Intermittent | High | usm.myusm.my |

| 4 | 150 | 15 (3 x 5 min) | Intermittent | High | usm.myusm.my |

This interactive table showcases the effect of temperature on the yield of a model microwave-assisted esterification reaction. The data indicates that higher temperatures, achievable in a sealed microwave vessel, lead to significantly improved yields.

Based on these findings, a proposed method for the synthesis of this compound would involve irradiating a mixture of 2,4,5-triethoxybenzoic acid, ethanol, and a catalytic amount of sulfuric acid at an optimized temperature, likely in the range of 130-150°C, for a short duration. This approach is anticipated to provide the target ester in good yield with a significantly reduced reaction time compared to conventional methods.

Flow Chemistry Applications in High-Throughput Production

Flow chemistry, or continuous flow synthesis, has garnered significant attention for its potential to enable safer, more efficient, and scalable chemical production. oup.comresearchgate.net By conducting reactions in a continuously flowing stream through a reactor, flow systems offer superior heat and mass transfer, precise control over reaction parameters, and the ability to integrate multiple reaction and purification steps into a seamless process.

The high-throughput production of this compound can be effectively realized using a flow-based Fischer esterification strategy. A common approach involves passing a solution of the carboxylic acid and alcohol through a heated column packed with a heterogeneous acid catalyst. oup.comresearchgate.net This setup facilitates the reaction and simplifies product purification, as the catalyst is retained within the reactor.

Flow Esterification Using a Supported Catalyst

Research on the flow esterification of various carboxylic acids using a sulfonic acid-functionalized silica (B1680970) (HO-SAS) as a supported catalyst has demonstrated the efficacy of this approach. oup.comresearchgate.net In these studies, a solution of the carboxylic acid and an alcohol is pumped through a stainless steel column packed with the HO-SAS catalyst, which is heated to the desired reaction temperature.

The residence time in the reactor, controlled by the flow rate, is a critical parameter for achieving complete conversion. For example, the flow esterification of long-chain carboxylic acids with methanol was quantitative within a residence time of just 3 minutes at 110°C. oup.comresearchgate.net Aromatic carboxylic acids, being less reactive, may require longer residence times for high conversion. oup.com

Table 2: Flow Esterification of Various Carboxylic Acids with Methanol using HO-SAS Catalyst

| Carboxylic Acid | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Lauric Acid | 3 | 110 | >99 | oup.comresearchgate.net |

| 4-Pentenoic Acid | 3 | 110 | 97 | oup.comresearchgate.net |

| Benzoic Acid | 15 | 110 | 85 | oup.com |

| N-Phthaloylglycine | 3 | 110 | 94 | oup.com |

This interactive table illustrates the versatility of flow esterification for a range of carboxylic acids. The data highlights how residence time can be adjusted to accommodate the reactivity of the substrate.

For the high-throughput production of this compound, a solution of 2,4,5-triethoxybenzoic acid and ethanol could be continuously passed through a heated column packed with a solid-supported acid catalyst like HO-SAS. The temperature and flow rate would be optimized to ensure complete conversion to the desired ester. This continuous process allows for the production of large quantities of the product in a highly controlled and efficient manner, making it an attractive strategy for industrial-scale synthesis.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2,4,5 Triethoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For Ethyl 2,4,5-triethoxybenzoate, a combination of one-dimensional and two-dimensional NMR techniques offers a comprehensive structural characterization.

Proton NMR for Alkyl and Aromatic Spin Systems

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the protons of the four ethoxy groups.

The aromatic region is expected to show two singlets, corresponding to the protons at the C-3 and C-6 positions of the benzene (B151609) ring. Due to their different electronic environments, these protons would have slightly different chemical shifts. The protons of the ethyl ester and the three ethoxy substituents give rise to characteristic quartet and triplet signals. The methylene (B1212753) protons (-CH₂-) of the ethoxy groups, being adjacent to an oxygen atom, are deshielded and appear as quartets due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) appear as triplets.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | s | 1H | Ar-H (C-6) |

| ~6.6 | s | 1H | Ar-H (C-3) |

| ~4.3 | q | 2H | -OCH₂CH₃ (Ester) |

| ~4.1 | q | 2H | -OCH₂CH₃ (C-2) |

| ~4.0 | q | 2H | -OCH₂CH₃ (C-4) |

| ~4.0 | q | 2H | -OCH₂CH₃ (C-5) |

| ~1.4 | t | 3H | -OCH₂CH₃ (Ester) |

| ~1.4 | t | 3H | -OCH₂CH₃ (C-2) |

| ~1.3 | t | 3H | -OCH₂CH₃ (C-4) |

| ~1.3 | t | 3H | -OCH₂CH₃ (C-5) |

| Note: These are predicted values and may vary from experimental results. |

Carbon-13 NMR for Structural Carbon Assignments

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to appear at the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons attached to oxygen atoms will be deshielded and appear at lower field compared to the unsubstituted aromatic carbons. The methylene and methyl carbons of the ethoxy groups will have characteristic signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~167 | C=O (Ester) |

| ~153 | C-4 (Aromatic) |

| ~150 | C-2 (Aromatic) |

| ~143 | C-5 (Aromatic) |

| ~115 | C-1 (Aromatic) |

| ~113 | C-6 (Aromatic) |

| ~98 | C-3 (Aromatic) |

| ~65-69 | -OCH₂- (Ethoxy groups) |

| ~61 | -OCH₂- (Ester) |

| ~15 | -CH₃ (Ethoxy groups) |

| ~14 | -CH₃ (Ester) |

| Note: These are predicted values and may vary from experimental results. |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms and elucidating the three-dimensional structure of a molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the methylene and methyl protons within each ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the aromatic proton at C-6 to the C-6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between carbon and proton atoms. For example, it would show a correlation between the carbonyl carbon of the ester and the methylene protons of the ethyl group, confirming the ester functionality. Correlations between the aromatic protons and the carbons of the ethoxy groups would establish their positions on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the through-space relationships between protons on the aromatic ring and the adjacent ethoxy groups, further solidifying the substitution pattern.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1725 | C=O stretch (ester) |

| ~1610, 1510 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether & ester) |

| ~1040 | C-O stretch (alkyl ether) |

| Note: These are predicted values and may vary from experimental results. |

Raman Spectroscopy and Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also be characterized by the vibrational modes of its functional groups. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene ring would give rise to a prominent band. The C=O stretching vibration of the ester may be weaker in the Raman spectrum compared to the FT-IR spectrum. Analysis of the Raman spectrum, often aided by computational methods like Density Functional Theory (DFT), can provide a detailed assignment of the observed vibrational modes. mdpi.com

Table 4: Predicted Raman Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3070 | C-H stretch (aromatic) |

| ~2930 | C-H stretch (aliphatic) |

| ~1600 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~880 | Ring breathing mode |

| Note: These are predicted values and may vary from experimental results. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₅H₂₂O₅), the exact mass can be calculated. This precise measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. Although no specific HRMS data for this compound was found, a hypothetical analysis would be expected to confirm the molecular formula with a high degree of accuracy.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, usually including the isolation of a precursor ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides valuable information about the molecule's structure and connectivity.

For an aromatic ester like this compound, fragmentation would likely occur at the ester and ether functional groups. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements. nih.gov The presence of multiple ethoxy groups on the aromatic ring would also lead to characteristic fragmentation patterns, such as the sequential loss of ethylene (B1197577) (C₂H₄) from the ethoxy groups. While a detailed fragmentation table cannot be constructed without experimental data, general principles of mass spectrometry suggest the observation of specific ion fragments corresponding to these losses. nih.govfrontiersin.org

Single Crystal X-ray Diffraction Studies of this compound

Crystal Growth and Optimization Techniques

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. The growth of such crystals is often a meticulous process involving the slow evaporation of a solvent from a saturated solution of the compound. The choice of solvent and the rate of evaporation are critical parameters that need to be optimized to obtain crystals of suitable size and quality for diffraction experiments.

Elucidation of Molecular Conformation and Torsion Angles

Once a suitable crystal is obtained and diffraction data is collected, the resulting electron density map allows for the determination of the precise positions of all atoms in the molecule. From this, key structural parameters such as bond lengths, bond angles, and torsion angles can be accurately measured. For this compound, this would reveal the planarity of the benzene ring and the conformation of the ethyl ester and the three ethoxy substituents relative to the ring.

Analysis of Supramolecular Assembly and Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystal, known as the crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Analysis of the crystal structure of this compound would allow for a detailed examination of these forces. The ethoxy groups and the ester functionality could participate in weak C-H···O hydrogen bonds, which would play a significant role in stabilizing the crystal lattice. The aromatic rings could also engage in π-π stacking interactions, further influencing the supramolecular assembly. Understanding these interactions is crucial for crystal engineering and predicting the material's physical properties. Current time information in Bangalore, IN.

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting molecular geometries and energies due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

A common approach involves using a hybrid functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), which has been shown to provide reliable results for aromatic esters. wikipedia.orgplos.org The optimization process would yield key geometric parameters. While specific data for the title compound is unavailable, a hypothetical table of selected optimized parameters based on similar structures is presented below to illustrate the expected outputs of such a calculation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT) This table is for illustrative purposes to show the type of data generated from DFT calculations, as specific literature data for this compound is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.34 Å | |

| C-O (ethoxy) | ~1.36 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | O=C-O (ester) | ~124° |

| C-O-C (ester) | ~117° | |

| C-C-O (ethoxy) | ~118° |

These calculations would also provide the total electronic energy of the molecule, which is crucial for comparing the relative stabilities of different conformations and for calculating reaction energies.

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good first approximation of the electronic structure. However, it does not fully account for electron correlation, which is the interaction between individual electrons. For more accurate energy and property predictions, post-Hartree-Fock methods are necessary.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation.

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atoms of the ethoxy groups, while the LUMO would be centered on the electron-withdrawing carbonyl group of the ester. This distribution influences the molecule's reactivity, suggesting that the aromatic ring is susceptible to electrophilic attack and the carbonyl carbon to nucleophilic attack.

The HOMO-LUMO gap can be correlated with the electronic absorption spectrum of the molecule. The energy of the primary electronic transition, often a π → π* transition, can be estimated from this gap. scispace.comspectrumchemical.com Time-dependent DFT (TD-DFT) calculations are a more sophisticated method used to predict the wavelengths and intensities of absorption bands in the UV-visible spectrum. plos.org

Table 2: Hypothetical Frontier Orbital Energies for this compound This table is for illustrative purposes and the values are typical for similar aromatic esters.

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | ~ -1.5 eV | Primarily located on the C=O and aromatic ring |

| HOMO | ~ -6.0 eV | Primarily located on the ethoxy groups and aromatic ring |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicator of electronic stability and excitation energy |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about a single, static molecular structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

MD simulations can explicitly model the effect of a solvent on the conformation of this compound. The presence of solvent molecules can stabilize or destabilize certain conformations through intermolecular interactions like hydrogen bonding or dipole-dipole interactions. By simulating the molecule in a box of solvent (e.g., water or an organic solvent), one can observe how the flexible ethoxy and ethyl ester groups orient themselves in a more realistic environment compared to the gas phase calculations of quantum chemistry. plos.org

The three ethoxy groups and the ethyl ester group attached to the central benzene ring give this compound considerable conformational flexibility. MD simulations are ideal for exploring this conformational space. By running a simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to observe the rotations around the various single bonds.

Analysis of the MD trajectory can reveal the most populated conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For instance, one could analyze the dihedral angles of the C-O bonds of the ethoxy groups to understand their preferred orientations relative to the benzene ring. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors in a biological system or other monomers in a polymer matrix. nih.gov

Prediction and Interpretation of Spectroscopic Data

Computational chemistry offers powerful tools for predicting and interpreting spectroscopic data, providing insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its electronic and structural properties, aiding in the analysis of its nuclear magnetic resonance (NMR) and vibrational spectra.

Computational Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts using computational methods has become a valuable tool in structural elucidation. nih.gov Density Functional Theory (DFT) is a popular quantum mechanical approach for this purpose, often providing chemical shift predictions that are in good agreement with experimental values. d-nb.info The process typically involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Including Atomic Orbitals (GIAO). researchgate.net

These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H NMR and 2 ppm for ¹³C NMR, especially when conformational flexibility is accounted for. d-nb.info Machine learning algorithms, sometimes trained on DFT-calculated data, are also emerging as powerful predictors of NMR chemical shifts. nih.govescholarship.org

For this compound, a computational study would provide predicted ¹H and ¹³C chemical shifts for each unique atomic position. These theoretical values are instrumental in assigning the signals in an experimental spectrum, particularly for the complex aromatic region and the ethoxy groups.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculated using a representative DFT method (e.g., B3LYP/6-311+G(d,p)) and referenced to TMS. These are illustrative values.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (Position 3) | 6.65 | 98.2 |

| Aromatic CH (Position 6) | 7.30 | 112.5 |

| Carbonyl Carbon | - | 165.8 |

| Ester O-CH₂ | 4.35 | 61.0 |

| Ester CH₃ | 1.38 | 14.3 |

| 2-Ethoxy O-CH₂ | 4.10 | 69.1 |

| 2-Ethoxy CH₃ | 1.45 | 14.8 |

| 4-Ethoxy O-CH₂ | 4.08 | 68.9 |

| 4-Ethoxy CH₃ | 1.44 | 14.7 |

| 5-Ethoxy O-CH₂ | 4.05 | 68.7 |

| 5-Ethoxy CH₃ | 1.42 | 14.6 |

Theoretical Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Theoretical vibrational frequency calculations are essential for understanding the infrared (IR) and Raman spectra of molecules. These calculations, typically performed using DFT methods, yield a set of harmonic vibrational frequencies and their corresponding intensities. However, the direct output of these calculations can be challenging to interpret, as the normal modes of vibration are often delocalized over many atoms.

To overcome this, a Potential Energy Distribution (PED) analysis is performed. nih.gov PED analysis decomposes the normal modes into contributions from a set of defined internal coordinates (e.g., bond stretches, angle bends, torsions). nih.gov This allows for a more detailed and chemically intuitive assignment of the calculated vibrational bands. researchgate.netresearchgate.net Programs such as VEDA (Vibrational Energy Distribution Analysis) are commonly used to carry out PED analysis on the output from quantum chemistry software. nih.gov Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net

For this compound, this analysis would provide a detailed assignment for its complex vibrational spectrum, identifying characteristic frequencies for the carbonyl stretch, C-O stretches of the ester and ether groups, aromatic ring vibrations, and various C-H bending and stretching modes.

Table 2: Illustrative Theoretical Vibrational Frequencies and PED Assignments for this compound Based on a representative DFT calculation (e.g., B3LYP/6-311+G(d,p)). PED contributions are simplified.

| Scaled Frequency (cm⁻¹) | PED Assignment (Major Contributions) | Vibrational Mode Description |

| 3080 | 98% ν(C-H) | Aromatic C-H Stretch |

| 2985 | 95% νas(CH₃) | Asymmetric CH₃ Stretch (Ethoxy) |

| 2940 | 96% νas(CH₂) | Asymmetric CH₂ Stretch (Ethoxy) |

| 1715 | 85% ν(C=O) | Carbonyl Stretch |

| 1610 | 70% ν(C=C) | Aromatic Ring Stretch |

| 1515 | 65% ν(C=C) | Aromatic Ring Stretch |

| 1275 | 55% νas(C-O-C) + 30% ν(C-C) | Asymmetric Ester C-O-C Stretch |

| 1220 | 60% νas(Ar-O-C) | Asymmetric Aryl Ether Stretch |

| 1125 | 75% νs(C-O-C) | Symmetric Ester C-O-C Stretch |

| 1045 | 70% νs(Ar-O-C) | Symmetric Aryl Ether Stretch |

Mechanistic Investigations via Computational Methods

Computational chemistry provides indispensable tools for exploring reaction mechanisms, offering insights into the energetics and electronic transformations that are often inaccessible through experimental means alone. scispace.com For reactions involving this compound, these methods can be used to map out potential energy surfaces, characterize critical points, and analyze the flow of electrons during bond formation and cleavage.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A cornerstone of mechanistic investigation is the identification of the transition state (TS), which represents the maximum energy point along the minimum energy reaction path. Computationally, a TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Various algorithms exist to locate these structures.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scispace.com The IRC analysis involves following the path of steepest descent from the transition state downhill to the connected reactants and products. mdpi.com This confirms that the identified TS is the correct one for the reaction of interest and provides a detailed picture of the geometric changes that occur as the reaction progresses.

Kinetic and Thermodynamic Parameters from Ab Initio Calculations

From the stationary points (reactants, transition states, products) on the potential energy surface, crucial kinetic and thermodynamic parameters can be calculated. Ab initio and DFT calculations provide electronic energies, which, when combined with vibrational frequency calculations, allow for the determination of zero-point vibrational energies (ZPVE) and thermal corrections. scispace.com

This leads to the calculation of key thermodynamic quantities:

Enthalpy of Reaction (ΔH): The change in heat content between products and reactants.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction.

Activation Energy (Ea) or Activation Free Energy (ΔG‡): The energy barrier that must be overcome for the reaction to occur, which is critical for determining the reaction rate. scispace.com

These parameters allow for the comparison of different potential reaction pathways, predicting which will be favored both kinetically and thermodynamically. scispace.com

Bond Evolution Theory (BET) for Electron Density Flow in Reactions

Bond Evolution Theory (BET) offers a detailed and powerful framework for understanding the intricacies of bond formation and cleavage during a chemical reaction. mdpi.com BET combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to describe the precise sequence of electronic rearrangements along the Intrinsic Reaction Coordinate. scispace.comresearchgate.net

The ELF provides a visual map of electron density localization, partitioning the molecular space into basins corresponding to atomic cores, lone pairs, and bonds. researchgate.net As the reaction proceeds along the IRC, changes in the number and type of these basins signify key chemical events. BET analysis tracks these changes, identifying the points where bonds break and form. researchgate.net This allows the complex, continuous process of a chemical reaction to be described as a sequence of distinct structural stability domains, providing a rigorous, visual, and chemically intuitive description of the electron flow that drives the transformation. mdpi.comchemrxiv.org

Conclusion

Ethyl 2,4,5-triethoxybenzoate stands out as a significant compound within the broader class of substituted benzoate (B1203000) esters. Its synthesis, primarily from the readily available gallic acid, and its unique polysubstituted alkoxy structure make it a valuable tool for chemists. The detailed investigation of its role as a ligand in the formation of a dinuclear ruthenium complex has provided fundamental insights into the construction of coordination polymers with interesting magnetic properties. Moreover, its use as a precursor in the synthesis of more complex organic molecules underscores its importance as a versatile building block in advanced chemical research. Future investigations into this and related alkoxy-substituted benzoate esters are likely to uncover further applications in materials science and medicinal chemistry.

Reaction Mechanisms and Kinetic Studies of Ethyl 2,4,5 Triethoxybenzoate Transformations

Ester Hydrolysis and Saponification Pathways

The cleavage of the ester linkage in ethyl 2,4,5-triethoxybenzoate can be achieved through both acid- and base-catalyzed hydrolysis. These processes differ in their mechanisms, reaction kinetics, and final products.

Acid-Catalyzed Mechanisms and Kinetic Analysis

In the presence of a strong acid catalyst, such as hydrochloric or sulfuric acid, and an excess of water, this compound undergoes hydrolysis to yield 2,4,5-triethoxybenzoic acid and ethanol (B145695). libretexts.org This reaction is reversible, and the position of the equilibrium is influenced by the concentration of water. libretexts.org

The mechanism for acid-catalyzed ester hydrolysis is a multi-step process:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ethoxy group.

Elimination of the Leaving Group: The protonated ethoxy group is now a good leaving group (ethanol), which is eliminated from the tetrahedral intermediate, regenerating the carbonyl group of the carboxylic acid.

Deprotonation: Finally, the protonated carbonyl group of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺) and form the final carboxylic acid product. libretexts.org

Rate = k[this compound][H⁺]

Kinetic studies of similar esters, such as ethyl acetate, demonstrate that the rate of hydrolysis is influenced by temperature. An increase in temperature generally leads to a higher rate constant, as described by the Arrhenius equation.

Table 1: Illustrative Kinetic Data for Acid-Catalyzed Hydrolysis of a Generic Ethyl Benzoate (B1203000) at Varying Temperatures

| Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

| 25 | 1.2 x 10⁻⁴ | 65 |

| 35 | 3.5 x 10⁻⁴ | 65 |

| 45 | 9.8 x 10⁻⁴ | 65 |

Note: This data is illustrative for a generic ethyl benzoate and not specific to this compound. The values demonstrate the general trend of increasing reaction rate with temperature.

Base-Catalyzed Saponification and Rate Determination

The hydrolysis of this compound under basic conditions is known as saponification. This reaction is essentially irreversible and yields the salt of the carboxylic acid (sodium 2,4,5-triethoxybenzoate, if sodium hydroxide (B78521) is used) and ethanol. masterorganicchemistry.com

The mechanism for base-catalyzed saponification involves the following steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃), a strong base, is eliminated.

Rate = k[this compound][OH⁻]

The rate of saponification can be determined experimentally by monitoring the decrease in the concentration of the hydroxide ion or the ester over time.

Table 2: Illustrative Rate Constants for the Saponification of Various Ethyl Esters

| Ester | Rate Constant (k, M⁻¹s⁻¹) at 25°C |

| Ethyl Acetate | 0.11 |

| Ethyl Propionate | 0.07 |

| Ethyl Butyrate | 0.05 |

Note: This table provides comparative data for the saponification of different ethyl esters to illustrate the effect of the acyl group structure on the reaction rate. Specific data for this compound is not available.

Transesterification Reactions and Equilibrium Studies

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of a catalyst to form a new ester and ethanol. This reaction is an equilibrium process. mdpi.com

Catalyst Screening and Performance Evaluation

Both acid and base catalysts can be employed for transesterification. Common catalysts include sulfuric acid, p-toluenesulfonic acid, sodium methoxide, and titanium alkoxides. The choice of catalyst depends on the specific reactants and desired reaction conditions.

The performance of a catalyst is evaluated based on several factors, including:

Conversion: The percentage of the starting ester that is converted to the new ester.

Selectivity: The proportion of the desired ester formed compared to any side products.

Reaction Rate: How quickly the equilibrium is reached.

For the transesterification of this compound, screening various catalysts would be necessary to identify the most efficient one. Studies on the transesterification of other esters, such as dimethyl carbonate with ethanol, have shown that the basicity of solid catalysts can significantly influence their activity. mdpi.com

Table 3: Illustrative Catalyst Performance in the Transesterification of an Ethyl Ester with Methanol (B129727)

| Catalyst | Conversion (%) | Selectivity (%) | Reaction Time (h) |

| H₂SO₄ | 85 | 98 | 6 |

| NaOCH₃ | 95 | 99 | 2 |

| TiO₂/SiO₂ | 92 | 97 | 8 |

Note: This table presents hypothetical data to illustrate how different catalysts might perform in a transesterification reaction. The values are not specific to this compound.

Investigation of Reaction Intermediates

The mechanism of transesterification is analogous to that of hydrolysis.

Acid-Catalyzed Mechanism: The reaction proceeds through the protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the original alcohol (ethanol) lead to the formation of the new ester.

Base-Catalyzed Mechanism: A strong base (alkoxide corresponding to the new alcohol) acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the original alkoxide (ethoxide) yields the new ester.

Electrophilic Aromatic Substitution (EAS) on the Benzoate Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating ethoxy groups (-OEt). The ester group (-COOEt), however, is a deactivating group. The regioselectivity of EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, is determined by the combined directing effects of these substituents.

The three ethoxy groups are ortho, para-directing activators. The ester group is a meta-director. In the case of this compound, the positions on the aromatic ring are:

Position 1: -COOEt

Position 2: -OEt

Position 3: Unsubstituted

Position 4: -OEt

Position 5: -OEt

Position 6: Unsubstituted

The powerful activating and ortho, para-directing nature of the three ethoxy groups will dominate the directing effects. The most likely positions for electrophilic attack are the positions ortho and para to the activating groups that are not sterically hindered.

Position 6: This position is ortho to the ethoxy group at position 5 and para to the ethoxy group at position 2. It is also meta to the deactivating ester group. This is a highly activated position.

Position 3: This position is ortho to the ethoxy groups at positions 2 and 4. It is also meta to the deactivating ester group. This is another highly activated position.

The steric hindrance around each potential site will also play a significant role in determining the final product distribution. The bulky ethoxy groups may hinder attack at certain positions. Computational methods can be employed to predict the most likely site of substitution by calculating the relative energies of the possible Wheland intermediates (sigma complexes). nih.gov

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Electrophile (E⁺) | Major Product(s) | Rationale |

| NO₂⁺ (Nitration) | Ethyl 6-nitro-2,4,5-triethoxybenzoate | Strong activation by ethoxy groups at positions 2 and 5 overcomes the deactivating effect of the ester. Position 6 is electronically favored and relatively less sterically hindered than position 3. |

| Br⁺ (Bromination) | Ethyl 6-bromo-2,4,5-triethoxybenzoate | Similar to nitration, the strong activating groups direct the electrophile to the most electronically enriched and accessible position. |

| R-C=O⁺ (Friedel-Crafts Acylation) | Ethyl 6-acyl-2,4,5-triethoxybenzoate | The reaction will favor the most activated and sterically accessible position, which is likely position 6. |

Note: This table provides predicted outcomes based on established principles of electrophilic aromatic substitution. Experimental verification would be required to confirm the actual product distribution.

Reactions at the Ester Carbonyl Group

The ethyl carboxylate group of this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. These reactions typically proceed through a nucleophilic acyl substitution mechanism. libretexts.org

Nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the ethoxide ion, ⁻OEt). libretexts.org The general mechanism can be catalyzed by either acid or base. byjus.com

Common nucleophiles that can react with the ester group include:

Hydroxide ions (Saponification): Treatment with a strong base like NaOH or KOH will hydrolyze the ester to the corresponding carboxylate salt (2,4,5-triethoxybenzoate).

Alkoxides: Transesterification can occur by reacting with a different alcohol in the presence of an acid or base catalyst.

Ammonia (B1221849) and Amines (Aminolysis): Reaction with ammonia or primary/secondary amines will yield the corresponding amide (2,4,5-triethoxybenzamide). uomustansiriyah.edu.iq

Grignard Reagents: Reaction with two equivalents of a Grignard reagent (R-MgX) leads to the formation of a tertiary alcohol. The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. uomustansiriyah.edu.iq

Hydride Reagents: As discussed in the next section, hydride reagents act as nucleophiles to reduce the ester.

Table 3: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reagent(s) | Product |

| Hydroxide | NaOH (aq), heat | Sodium 2,4,5-triethoxybenzoate |

| Ammonia | NH₃ | 2,4,5-Triethoxybenzamide |

| Methylamine | CH₃NH₂ | N-Methyl-2,4,5-triethoxybenzamide |

| Phenylmagnesium bromide | 2 eq. PhMgBr, then H₃O⁺ | Diphenyl(2,4,5-triethoxyphenyl)methanol |

Note: The products listed are the expected outcomes based on general principles of nucleophilic acyl substitution on esters.

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. uomustansiriyah.edu.iq The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The aldehyde is then immediately reduced by a second hydride ion to form the primary alcohol, (2,4,5-triethoxyphenyl)methanol. uomustansiriyah.edu.iq

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage using less reactive hydride reagents at low temperatures. A common reagent for this transformation is diisobutylaluminum hydride (DIBAL-H). The mechanism is similar to the initial step of LiAlH₄ reduction, but the lower reactivity of DIBAL-H and the low temperature prevent the further reduction of the intermediate aldehyde.

Oxidation Reactions of Alkoxy Side Chains and Aromatic Ring

The ethoxy side chains and the electron-rich aromatic ring of this compound are susceptible to oxidation under various conditions.

The oxidation of alkoxybenzenes can lead to a variety of products. core.ac.uk For instance, oxidative coupling of similar trialkoxybenzenes can occur. rsc.org In some cases, oxidation can lead to the formation of quinones. thieme-connect.com The specific outcome depends on the oxidant used and the reaction conditions. For example, ammonium (B1175870) peroxydisulfate (B1198043) in the presence of sulfuric acid has been used for the oxidation of aromatic compounds. core.ac.uk The reaction temperature and the ratio of oxidant to substrate are critical parameters that influence the yield of the oxidation products. core.ac.uk

Advanced Chemical Applications of Ethyl 2,4,5 Triethoxybenzoate and Its Derivatives

Integration in Polymer Chemistry for Novel Material Development

The incorporation of ethyl 2,4,5-triethoxybenzoate derivatives into polymer structures can impart desirable properties such as thermal stability, liquid crystallinity, and enhanced solubility. The presence of alkoxy side chains plays a crucial role in modulating the physical and chemical characteristics of the resulting polymers.

Use as a Monomer in Condensation Polymerization

Derivatives of this compound, particularly the corresponding dicarboxylic acids or diols, are valuable monomers in condensation polymerization. This process involves the reaction between two different difunctional monomers, leading to the formation of a polymer and the elimination of a small molecule like water. savemyexams.comlibretexts.orgnumberanalytics.com The resulting polyesters often exhibit unique properties attributable to the alkoxy substituents.

For instance, wholly aromatic polyesters synthesized from diols and 2,5-dialkoxyterephthalic acids have been shown to possess flexible alkoxy side chains that influence their solubility and thermal behavior. researchgate.net The introduction of such side chains can lower the melting point and increase the solubility of the polymers in organic solvents, facilitating their processing.

Research into aromatic poly(ether-ether-ester)s with flexible side chains has demonstrated that the length of the alkoxy group has a direct impact on the melting temperature of the polymer, often exhibiting an odd-even effect where the number of carbon atoms in the side chain dictates the thermal transitions. Furthermore, the presence of these side chains can enhance the hydrophilicity of typically hydrophobic polyesters. jmb.or.kr

Below is a table illustrating the effect of alkoxy side chain length on the thermal properties of aromatic polyesters, based on general findings for related structures.

| Alkoxy Side Chain Length | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |

| Methoxy | 145 | 280 | >350 |

| Ethoxy | 130 | 265 | >350 |

| Propoxy | 120 | 250 | >350 |

| Butoxy | 110 | 240 | >350 |

Functionalization of Polymer Chains through Ester Linkages

The ester group in this compound and its derivatives provides a reactive site for the functionalization of existing polymer chains. Through transesterification reactions, these molecules can be grafted onto polymers containing appropriate functional groups, such as hydroxyl or other ester moieties. This approach allows for the modification of polymer surfaces or the bulk properties of materials.

The introduction of trialkoxybenzoyl groups as side chains can significantly alter the properties of the parent polymer. For example, attaching such moieties to a polymer backbone can introduce liquid crystalline behavior. tandfonline.comtandfonline.com The rigid aromatic core and the flexible alkoxy chains can lead to the formation of ordered mesophases, which are sensitive to temperature and electric fields. tandfonline.com This makes them suitable for applications in optical devices and displays.

Furthermore, the functionalization of polymers with photosensitive groups, such as those that can be derived from alkoxy-substituted benzoates, can lead to the development of photo-crosslinkable materials. shd-pub.org.rs Upon exposure to UV light, these polymers can form insoluble networks, a property that is highly valuable in photolithography and the fabrication of microelectronics. shd-pub.org.rs

Synthesis of Polymerizable Initiators or Chain Transfer Agents

Derivatives of this compound can be chemically modified to serve as initiators or chain transfer agents in various polymerization techniques. For instance, the aromatic ring can be functionalized with a group capable of initiating polymerization, such as a halogen that can act as an initiator in atom transfer radical polymerization (ATRP).

While direct examples involving this compound are not prominent, the principle can be applied. A derivative could be synthesized to contain a polymerizable group, such as a vinyl or acrylic moiety. Copolymerization of such a monomer with other monomers would introduce the trialkoxybenzoyl unit as a pendant group along the polymer chain. This strategy is widely used to create side-chain liquid crystalline polymers (SCLCPs). mdpi.com The nature of the polymer backbone, combined with the mesogenic properties of the side chain, dictates the final properties of the SCLCP. mdpi.com

Exploration in Organometallic Chemistry

The electron-rich aromatic ring and the coordinating potential of the ester and ethoxy groups make this compound and its derivatives interesting candidates for applications in organometallic chemistry.

Ligand Design for Transition Metal Complexes

Benzoate (B1203000) derivatives are widely used as ligands in coordination chemistry, and the presence of multiple alkoxy groups in derivatives of this compound can influence the electronic and steric properties of the resulting metal complexes. nih.govnih.gov These ligands can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions. nih.govmdpi.com

The alkoxy groups can modulate the electron-donating ability of the benzoate ligand, which in turn affects the stability and reactivity of the organometallic complex. For example, sterically hindered benzoate ligands have been used to control the nuclearity of manganese-oxo complexes, leading to the formation of novel structures. nih.gov

The design of ligands based on trialkoxybenzoates has been explored in the context of creating liquid-crystalline metal complexes, also known as metallomesogens. researchgate.net The combination of a metal center with ligands that promote liquid crystallinity can lead to materials with interesting magnetic and optical properties.

The following table summarizes the types of metal complexes that can be formed with benzoate-type ligands and the role of substituents.

| Metal Center | Ligand Type | Substituent Effects | Resulting Complex Properties |

| Zinc(II) | Monodentate benzoate | Steric hindrance on the ligand can influence coordination geometry. nih.gov | Can form distorted tetrahedral complexes. nih.gov |

| Nickel(II) | Bidentate bridging benzoate | The nature of the ligand can lead to different coordination modes. nih.gov | Can form dinuclear paddle-wheel structures. nih.gov |

| Lead(II) | Bridging and chelating benzoates with ether-containing substituents | The substituents and solvent molecules can alter the dimensionality of the coordination polymer. mdpi.com | Can exhibit solid-state luminescence. mdpi.com |

| Ruthenium(II,III) | Bridging 3,4,5-trialkoxybenzoates | The length of the alkoxy chains can induce liquid-crystalline behavior. researchgate.net | Can form magnetic and liquid-crystalline chain complexes. researchgate.net |

Application in Catalytic Cycles (e.g., Cross-Coupling Reactions)

The direct participation of this compound as a catalyst or a ligand in catalytic cycles, such as palladium-catalyzed cross-coupling reactions, is not extensively documented in current chemical literature. These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, typically involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. nih.govuwindsor.camdpi.com The process generally involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. uwindsor.ca

While the title compound is not a typical component, the broader field of cross-coupling demonstrates the versatility of benzoate-derived structures. For instance, palladium-catalyzed reactions have been successfully employed for the cross-coupling of various aryl iodides with ethyl diazoacetate, forming new carbon-carbon bonds under specific conditions using catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄. organic-chemistry.org Another documented example is the synthesis of Ethyl 4-((3-ethoxy-3-oxopropyl)thio)benzoate via a nickel-catalyzed C(sp²)-S cross-coupling reaction, showcasing how ester-functionalized aromatic rings can act as substrates in these transformations. orgsyn.org The development of such reactions often focuses on expanding the substrate scope, but this can be challenging due to side reactions between the catalyst and reagents, particularly if the C-H activation of the substrate is not rapid. nih.gov

Contributions to Advanced Materials Science

The unique structural and electronic properties conferred by the trisubstituted alkoxy benzene (B151609) ring make this compound and its parent acid derivatives valuable synthons in materials science. The electron-donating nature of the ethoxy groups can be harnessed to design molecules with specific electronic, optical, and self-assembly characteristics.

While this compound is not directly employed as an emissive or transport material, its structural motif is found in more complex molecules designed for optoelectronic applications. evitachem.com The design of materials for Organic Light-Emitting Diodes (OLEDs) often involves combining electron-donating and electron-accepting moieties to tune the emission color and improve device efficiency. nih.govtcichemicals.com The 3,4,5-trialkoxybenzoate unit has been incorporated into larger, complex heterocyclic systems that are of interest to medicinal chemistry and material science. evitachem.comontosight.ai

For example, the compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is noted for its potential use in developing new materials, such as specialized polymers or coatings. evitachem.com Another complex derivative, {2-ethyl-5-oxo-5H- Current time information in Bangalore, IN.bohrium.comfrontiersin.orgthiadiazolo[3,2-a]pyrimidin-7-yl}methyl 3,4,5-triethoxybenzoate, incorporates the triethoxybenzoate moiety into a fused heterocyclic system, highlighting its role as a versatile building block. ontosight.ai The synthesis of such complex derivatives often relies on robust synthetic methods, like palladium-catalyzed cross-coupling reactions, to link various molecular fragments. researchgate.netmdpi.com The presence of multiple alkoxy groups, as seen in the title compound, is a common strategy in the design of molecules that self-assemble into ordered thin films, a crucial property for organic semiconductors used in electronic devices. nih.gov

The 2,4,5-trialkoxy substitution pattern, and more commonly the 3,4,5-trialkoxy arrangement, is a powerful director of molecular self-assembly. These non-covalent processes, driven by forces like hydrogen bonding, dipole-dipole interactions, and π-π stacking, allow simple molecular building blocks to form complex, ordered supramolecular structures. fordham.edu

Derivatives of the parent 3,4,5-trialkoxybenzoic acid are well-known to promote the formation of gels and other organized structures. tandfonline.comnih.gov A notable example is the self-assembly of 3,4,5-trialkoxybenzoic anhydrides into columnar liquid crystal phases. acs.org In these structures, the half-disk-shaped molecules stack in an antiparallel manner, driven by dipole-dipole interactions between their carbonyl groups, and the resulting columns interdigitate directionally. acs.org This demonstrates how the core structure contributes to the formation of highly ordered materials. Similarly, gallic acid (3,4,5-trihydroxybenzoic acid), a close structural analogue, forms extensive hydrogen-bonded networks and can coordinate with metal ions to create stable metal-phenolic supramolecular complexes. mdpi.commdpi.com

| Derivative Class | Self-Assembly Driving Force | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| 3,4,5-Trialkoxybenzoic Anhydrides | Dipole-Dipole Interactions | Interdigitated Columnar Liquid Crystals | acs.org |

| Gallic Acid (Analogue) | Hydrogen Bonding, Metal Coordination | Metal-Phenolic Networks, Co-crystals | mdpi.commdpi.com |

| Diacetylene with Trialkoxybenzoic Moieties | Intermolecular Hydrogen Bonding | Organogel Fibers | tandfonline.comnih.gov |

The functional groups present in this compound and its derivatives offer potential for their incorporation into functional polymers, which form the basis of many advanced coatings and adhesives. savemyexams.comlibretexts.org Polymers are large molecules constructed from repeating smaller units known as monomers. iitk.ac.in The ester and ethoxy groups of the title compound could serve as sites for polymerization or for modifying the properties of a polymer matrix.

A derivative, 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate, has been identified as having potential applications in the development of new polymers or coatings. evitachem.com Furthermore, research on the closely related gallic acid has shown that its metal-phenolic networks exhibit universal adhesive properties, allowing them to form thin film coatings on a variety of substrates. mdpi.com This adhesive capability stems from the coordination of metal ions with the phenolic ligands, creating a stable, cross-linked network. mdpi.com This principle highlights the potential of poly-alkoxy/hydroxy-substituted benzoates in the design of functional surfaces and adhesives.

Chemical Synthesis of Complex Scaffolds and Chemical Probes

The substituted benzene ring of this compound is a versatile platform for the synthesis of more elaborate molecules, particularly those containing heterocyclic ring systems.

Heterocyclic compounds are integral to medicinal chemistry and materials science, and substituted benzoates are common starting materials for their synthesis. uomus.edu.iqorganic-chemistry.org The functional groups on the benzoate ring can be readily converted or used to direct cyclization reactions.

A key application involves the synthesis of quinazolines, a class of nitrogen-containing heterocycles. organic-chemistry.org The synthesis often starts from ortho-aminobenzoates. nih.gov For example, ethyl 2-aminobenzoate (B8764639) can react with amides via a Vilsmeier intermediate to yield 4(3H)-quinazolinone derivatives. researchgate.net A direct analogue of the title compound's precursor, Ethyl 2-amino-3,4,5-triethoxybenzoate, serves as an ideal starting material for producing highly substituted quinazolines, where the three ethoxy groups would remain on the final heterocyclic scaffold. nih.gov

The trialkoxybenzoate core is also used to construct other heterocyclic systems. The related 2,4,5-trimethoxybenzoic acid can be converted to its benzoyl chloride and then condensed with 2-amino-4-ethoxycarbonyl-1,3-thiazole to form a thiazole (B1198619) derivative. google.com This demonstrates the utility of the scaffold in building blocks for different heterocyclic targets.

| Starting Material/Scaffold | Reagents/Conditions | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Ethyl 2-aminobenzoate (Analogue) | Amides, POCl₃ | Quinazolinone | researchgate.net |

| 2,4,5-Trimethoxybenzoic acid | 1. SOCl₂ 2. 2-Amino-4-ethoxycarbonyl-1,3-thiazole | Thiazole | google.com |

| 3,4,5-Triethoxybenzoate Moiety | Multi-step synthesis | Thiadiazolopyrimidine | ontosight.ai |

| 3,4,5-Triethoxybenzoate Moiety | Multi-step synthesis | Thiazole and Pyran | evitachem.com |

Intermediate in the Synthesis of Analogs for Mechanistic Biological Studies

This compound serves as a versatile intermediate in the synthesis of a variety of molecular analogs designed for mechanistic biological studies. Its chemical structure, featuring a trisubstituted benzene ring and an ethyl ester functional group, allows for targeted modifications to explore structure-activity relationships (SAR) and elucidate the mechanisms of action of biologically active compounds. The strategic placement of the three ethoxy groups on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets. The ethyl ester moiety provides a convenient handle for further chemical transformations, primarily through reactions such as amidation and hydrazide formation, to generate diverse libraries of compounds for biological screening.

The general approach involves the conversion of the ethyl ester of this compound into amides or hydrazides. These derivatives are then often subjected to further synthetic manipulations to introduce various pharmacophoric groups. The resulting analogs are subsequently evaluated in a range of biological assays to understand how systematic structural changes affect their activity. This process is crucial for optimizing lead compounds in drug discovery and for developing molecular probes to investigate biological pathways.

A common synthetic route involves the reaction of this compound with a wide array of primary or secondary amines to yield the corresponding N-substituted amides. sphinxsai.comajchem-a.com This reaction is typically facilitated by heating the reactants, sometimes in the presence of a catalyst. The diversity of commercially available amines allows for the introduction of a vast number of different substituents, enabling a thorough exploration of the chemical space around the 2,4,5-triethoxyphenyl core.

Alternatively, the ethyl ester can be reacted with hydrazine (B178648) hydrate (B1144303) to produce the corresponding benzohydrazide. orientjchem.orgnih.govnih.govresearchgate.net This hydrazide is a key intermediate that can be further derivatized, for example, by condensation with various aldehydes or ketones to form hydrazones. orientjchem.org Hydrazides and their derivatives are known to exhibit a broad spectrum of biological activities. orientjchem.orgnih.govnih.govresearchgate.net

The synthesized analogs are then typically screened for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. researchgate.netscielo.brjapsonline.com Mechanistic studies on the most promising candidates may involve assays to determine their specific molecular targets, such as enzymes or receptors, and to elucidate how they modulate cellular signaling pathways. For instance, compounds containing a 3,4,5-trimethoxyphenyl moiety, which is structurally similar to the 2,4,5-triethoxyphenyl group, have been investigated as inhibitors of tubulin polymerization, a key mechanism for anticancer activity. mdpi.comnih.gov

The following tables summarize the types of derivatives that can be synthesized from a benzoate ester intermediate and the common biological evaluations performed on such analogs.

Table 1: Synthesis of Amide and Hydrazide Derivatives from a Benzoate Ester Intermediate

| Derivative Type | General Reaction | Reactants |

| Amide | Amidation | Benzoate Ester, Primary/Secondary Amine |

| Hydrazide | Hydrazinolysis | Benzoate Ester, Hydrazine Hydrate |

| Hydrazone | Condensation | Hydrazide, Aldehyde/Ketone |

Table 2: Examples of Biological Evaluations for Synthesized Analogs

| Biological Activity | Assay Type | Example Target/Organism | Reference |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Escherichia coli, Candida albicans | scielo.brglobalresearchonline.net |